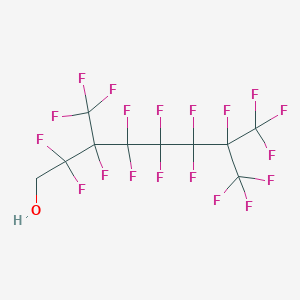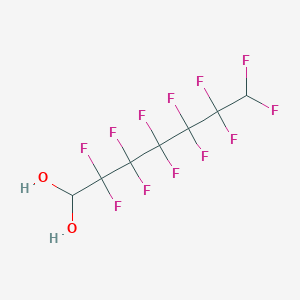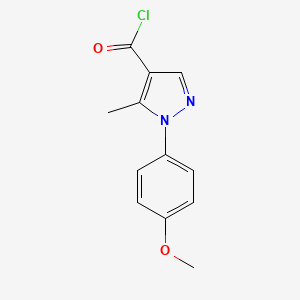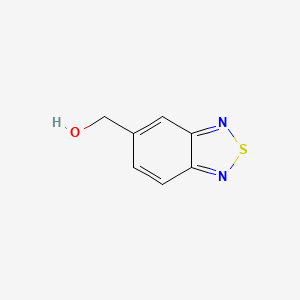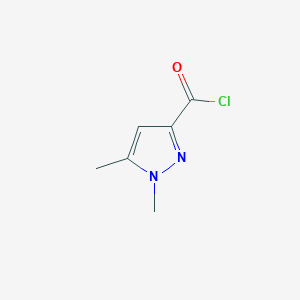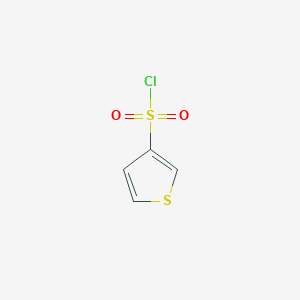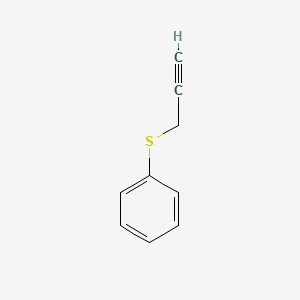
Phenyl propargyl sulfide
Overview
Description
Mechanism of Action
Target of Action
Phenyl propargyl sulfide is an organic compound with the chemical formula C9H8S
Mode of Action
It has been noted that it can undergo a highly efficient [2, 3]-sigmatropic rearrangement of sulfur ylide derived from rh (ii) carbene and sulfides in water .
Biochemical Pathways
This compound is involved in the [2, 3]-sigmatropic rearrangement of sulfur ylide . This rearrangement is a type of organic reaction and a rearrangement reaction. A sigmatropic reaction in organic chemistry is a pericyclic reaction wherein the net result is one σ-bond is changed to another σ-bond in an uncatalyzed intramolecular process. The [2,3]-rearrangement involves a five-membered transition state.
Result of Action
It has been used in the synthesis of compounds with pharmaceutical activity .
Action Environment
It’s known that this compound is a colorless to pale yellow liquid with a strong volatile and pungent odor . It has a melting point of -49°C and a boiling point of 206°C . It is flammable at room temperature .
Biochemical Analysis
Biochemical Properties
Phenyl propargyl sulfide plays a significant role in biochemical reactions, particularly in the context of sulfur ylide chemistry. It interacts with enzymes and proteins that facilitate the formation of sulfur ylides, which are intermediates in various organic synthesis reactions. The compound’s interaction with Rhodium (II) carbenes, for instance, leads to highly efficient [2,3]-sigmatropic rearrangements . These interactions are crucial for the compound’s role in facilitating complex organic transformations.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the benzylic position in aromatic compounds, leading to resonance stabilization of benzylic carbocations . This stabilization can impact nucleophilic substitution and oxidation reactions within cells, thereby influencing cellular function and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in radical-radical recombination reactions, particularly with propargyl radicals, leading to the formation of complex polycyclic aromatic hydrocarbons . These interactions involve the addition of a second five-member ring to the first six-member aromatic ring, producing species such as indene and indenyl. The compound’s ability to stabilize radical intermediates is key to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that this compound can maintain its activity over extended periods, although its degradation products may also influence cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound facilitates beneficial biochemical reactions without significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of polycyclic aromatic hydrocarbons. It interacts with enzymes such as cytochrome P450, which facilitate the oxidation and subsequent transformation of the compound . These interactions can affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in facilitating biochemical reactions within specific cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl propargyl sulfide can be synthesized through several methods. One common approach involves the reaction of phenylthiol (C₆H₅SH) with propargyl bromide (HC≡CCH₂Br) in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like acetone . The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar nucleophilic substitution reactions on a larger scale. The choice of reagents, solvents, and reaction conditions may be optimized for industrial efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Phenyl propargyl sulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Varied products based on the substituent introduced
Scientific Research Applications
Phenyl propargyl sulfide has several applications in scientific research:
Comparison with Similar Compounds
Phenyl propargyl sulfide can be compared with other similar compounds, such as:
Phenyl propargyl ether (C₆H₅OCH₂C≡CH): Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Phenyl propargyl amine (C₆H₅NHCH₂C≡CH):
This compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen and nitrogen analogs .
Properties
IUPAC Name |
prop-2-ynylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKVNRKJSSHQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399689 | |
| Record name | Phenyl propargyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-88-7 | |
| Record name | (2-Propyn-1-ylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl propargyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl propargyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics and potential applications of the polymer derived from phenyl propargyl sulfide as detailed in the research?
A1: The research focuses on the synthesis and characterization of poly(this compound), a novel polymer derived from this compound. [] This polymer belongs to the polyacetylene family and incorporates sulfur atoms within its structure. The study highlights the polymer's electro-optical properties, suggesting potential applications in areas like:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

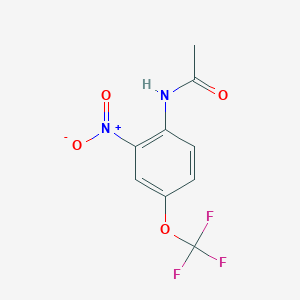
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)
